molecular formula C16H25NO4 B13199907 ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate

ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate

Cat. No.: B13199907
M. Wt: 295.37 g/mol
InChI Key: QSKZFQYUBXZGPJ-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate is a chiral carbamate derivative characterized by a stereochemically defined ((1S,2S)) backbone, a 4-methoxyphenyl aromatic group, and a hydroxypropyl side chain with a propan-2-yl substituent.

Properties

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

ethyl N-[(1S,2S)-2-(hydroxymethyl)-1-(4-methoxyphenyl)-3-methylbutyl]carbamate

InChI

InChI=1S/C16H25NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-9,11,14-15,18H,5,10H2,1-4H3,(H,17,19)/t14-,15+/m0/s1

InChI Key

QSKZFQYUBXZGPJ-LSDHHAIUSA-N

Isomeric SMILES

CCOC(=O)N[C@H](C1=CC=C(C=C1)OC)[C@@H](CO)C(C)C

Canonical SMILES

CCOC(=O)NC(C1=CC=C(C=C1)OC)C(CO)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylacetone with isopropylamine to form an intermediate.

    Hydroxylation: The intermediate is then subjected to hydroxylation to introduce the hydroxy group.

    Carbamate Formation: Finally, the hydroxylated intermediate reacts with ethyl chloroformate to form the desired carbamate compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the carbamate group.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is a ketone derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the substituent introduced.

Scientific Research Applications

Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets. The hydroxy and methoxyphenyl groups play a crucial role in binding to enzymes or receptors, leading to a cascade of biochemical reactions. The carbamate group may also contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its (1S,2S) stereochemistry, 4-methoxyphenyl group, and hydroxypropyl chain. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight* Stereochemistry Biological Activity/Application Reference
Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate 4-Methoxyphenyl, hydroxy, propan-2-yl ~340–360 (1S,2S) Hypothesized CNS or anti-infective
Chlorpropham (Isopropyl 3-chlorophenylcarbamate) 3-Chlorophenyl, isopropyl ~213 None Herbicide
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)carbamate Trifluoromethylphenyl, nitro groups ~450 (S) Anti-tubercular (38% yield)
Propanamide () Trifluoromethylphenyl, oxazolyl ethoxy ~635 (2S) Not specified (GW 6471 analog)
tert-Butyl N-[(2S)-1-(methanesulfonyloxy)propan-2-yl]carbamate Methanesulfonyloxy, tert-butyl ~265 (2S) Synthetic intermediate

*Calculated based on molecular formulas where exact data were unavailable.

Key Observations:
  • Stereochemistry : The (1S,2S) configuration in the target compound is rare but critical for bioactivity, as seen in analogs like ’s sulfinamide derivative, which emphasizes stereospecific receptor interactions .
  • Substituent Effects :
    • The 4-methoxyphenyl group enhances lipophilicity and may facilitate blood-brain barrier penetration compared to chlorophenyl (chlorpropham) or nitro-substituted analogs .
    • The hydroxypropyl chain provides hydrogen-bonding sites, contrasting with the sulfonate ester in ’s compound, which improves solubility but reduces metabolic stability .

Pharmacological and Physicochemical Properties

  • Bioavailability : The 4-methoxyphenyl group may enhance oral bioavailability compared to nitro-substituted derivatives (), which are bulkier and more polar .
  • Metabolic Stability : The hydroxy group could increase susceptibility to glucuronidation compared to tert-butyl-protected carbamates () .
  • Target Selectivity : The propan-2-yl side chain may reduce off-target effects relative to benzothiazolyl-containing analogs (), which could interact with hepatic enzymes .

Biological Activity

Ethyl N-[(1S,2S)-3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure that includes a carbamate functional group and a methoxyphenyl moiety. Its IUPAC name reflects its stereochemistry and substituents, which are critical for its biological interactions.

Inhibition of Enzymatic Activity

Research has indicated that this compound exhibits inhibitory effects on specific enzymes, which could be linked to its therapeutic potential. For instance, studies have shown that compounds with similar structures can inhibit proteases involved in viral replication, suggesting a possible mechanism for antiviral activity .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines . The inhibition of key signaling pathways involved in cell cycle regulation has been proposed as a mechanism for its anticancer effects.

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AntiproliferativeMCF-75.85
AntiproliferativeA5494.53
Protease InhibitionSARS-CoV 3CLVariable

Case Study 1: Antiviral Activity

A study explored the antiviral properties of related compounds against SARS-CoV proteases. The findings indicated that structural modifications significantly influenced the inhibitory potency, with some derivatives exhibiting promising IC50 values . This suggests that this compound could be further investigated for similar antiviral applications.

Case Study 2: Anticancer Efficacy

In another investigation focusing on anticancer activity, derivatives of this compound were tested against multiple cancer cell lines. The results highlighted significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like doxorubicin . The study also utilized molecular docking techniques to predict binding affinities to target proteins involved in cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.